Cyclohexylmethyl-(3,4-dimethoxy-phenyl)-amine
Overview
Description
Cyclohexylmethyl-(3,4-dimethoxy-phenyl)-amine is an organic compound that features a cyclohexylmethyl group attached to a 3,4-dimethoxy-phenyl-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylmethyl-(3,4-dimethoxy-phenyl)-amine typically involves the reaction of cyclohexylmethyl halides with 3,4-dimethoxy-phenyl-amine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylmethyl-(3,4-dimethoxy-phenyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexylmethyl-(3,4-dimethoxy-phenyl)-ketone.
Reduction: Formation of cyclohexylmethyl-(3,4-dimethoxy-phenyl)-alcohol.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Cyclohexylmethyl-(3,4-dimethoxy-phenyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclohexylmethyl-(3,4-dimethoxy-phenyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylethylamine: Shares the 3,4-dimethoxy-phenyl moiety but differs in the attached groups.
Cyclohexylmethylamine: Contains the cyclohexylmethyl group but lacks the 3,4-dimethoxy-phenyl moiety.
Uniqueness
Cyclohexylmethyl-(3,4-dimethoxy-phenyl)-amine is unique due to the combination of the cyclohexylmethyl and 3,4-dimethoxy-phenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research.
Biological Activity
Cyclohexylmethyl-(3,4-dimethoxy-phenyl)-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
This compound is characterized by a cyclohexylmethyl group attached to a 3,4-dimethoxyphenyl moiety. Its structural features suggest potential interactions with various biological targets, which may contribute to its pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In studies, it has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria. Notably, it has shown inhibitory effects on:
The compound's mechanism of action in this context likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
The compound has also been investigated for its anticancer potential . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant activity against leukemia cell lines with an IC50 value indicating potent cytotoxicity . The exact mechanisms may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways fully.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects that alter cellular behavior.
- Enzyme Inhibition : Evidence suggests that it may inhibit key enzymes involved in metabolic processes within microbial cells or cancerous tissues .
Study on Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound significantly inhibited the growth of Klebsiella pneumoniae and Staphylococcus hominis at concentrations as low as 10 µg/mL . This finding supports its potential use as a therapeutic agent in treating infections caused by resistant strains.
Evaluation of Anticancer Effects
In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The results showed that it reduced cell viability significantly in leukemia cells with an IC50 value of approximately 900 nM . This suggests a promising avenue for further development as a chemotherapeutic agent.
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(cyclohexylmethyl)-3,4-dimethoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-9-8-13(10-15(14)18-2)16-11-12-6-4-3-5-7-12/h8-10,12,16H,3-7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIIROOQJWHMMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385847 | |
Record name | N-(cyclohexylmethyl)-3,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
416865-35-5 | |
Record name | N-(cyclohexylmethyl)-3,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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